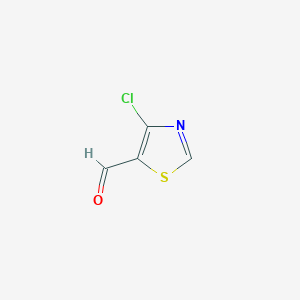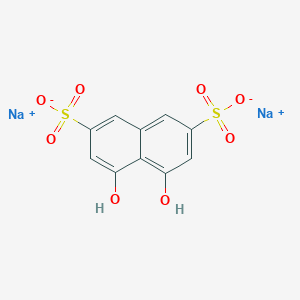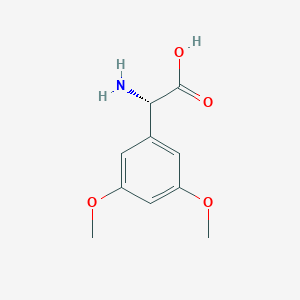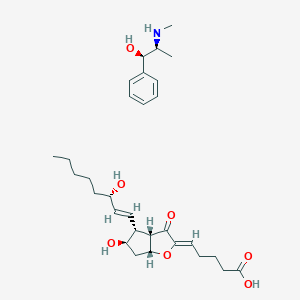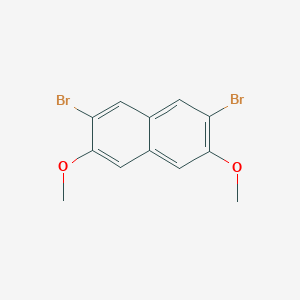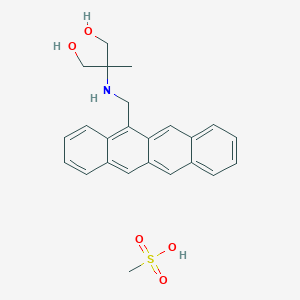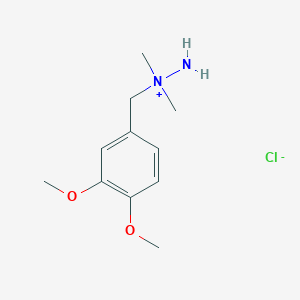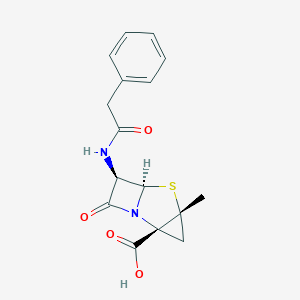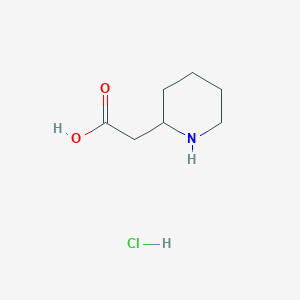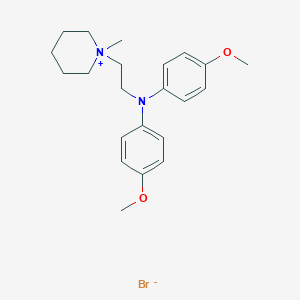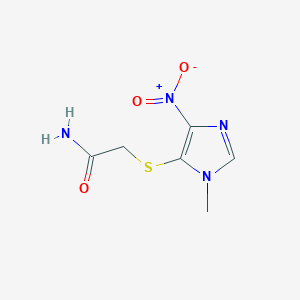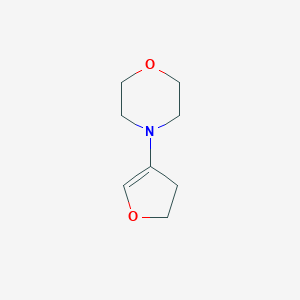
4-(4,5-Dihydrofuran-3-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4,5-Dihydrofuran-3-yl)morpholine, also known as DFMO, is a chemical compound that has been widely used in scientific research for its ability to inhibit the activity of ornithine decarboxylase (ODC), an enzyme involved in polyamine biosynthesis. Polyamines play an important role in cell growth and proliferation, and their overproduction has been linked to various diseases, including cancer. DFMO has therefore been studied as a potential anticancer agent, as well as for its effects on other physiological processes.
Wirkmechanismus
4-(4,5-Dihydrofuran-3-yl)morpholine works by irreversibly binding to the active site of ODC, preventing the enzyme from catalyzing the conversion of ornithine to putrescine. This leads to a decrease in polyamine levels, which can have downstream effects on cell proliferation, differentiation, and apoptosis.
Biochemische Und Physiologische Effekte
In addition to its effects on polyamine metabolism, 4-(4,5-Dihydrofuran-3-yl)morpholine has been shown to have other biochemical and physiological effects. For example, 4-(4,5-Dihydrofuran-3-yl)morpholine has been shown to decrease levels of nitric oxide (NO) in the brain, which has been linked to its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. 4-(4,5-Dihydrofuran-3-yl)morpholine has also been shown to have anti-inflammatory effects, potentially through its inhibition of polyamine synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4,5-Dihydrofuran-3-yl)morpholine has several advantages for use in laboratory experiments. It is a well-characterized compound with a known mechanism of action, and it is relatively easy to synthesize. However, 4-(4,5-Dihydrofuran-3-yl)morpholine also has some limitations. It can be toxic at high doses, and its effects on polyamine metabolism can be complex and dependent on cell type and context.
Zukünftige Richtungen
There are several potential future directions for research on 4-(4,5-Dihydrofuran-3-yl)morpholine. One area of interest is in combination therapy with other anticancer agents, as 4-(4,5-Dihydrofuran-3-yl)morpholine has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. Another area of interest is in the potential use of 4-(4,5-Dihydrofuran-3-yl)morpholine as a treatment for neurodegenerative diseases, as its effects on NO levels and inflammation suggest it may have therapeutic potential in these conditions. Finally, further research is needed to better understand the complex effects of 4-(4,5-Dihydrofuran-3-yl)morpholine on polyamine metabolism and how these effects can be harnessed for therapeutic benefit.
Synthesemethoden
4-(4,5-Dihydrofuran-3-yl)morpholine can be synthesized through a multi-step process involving the reaction of 3,4-dihydro-2H-pyran with morpholine, followed by oxidation and deprotection steps. The resulting compound is a white crystalline solid that is soluble in water and other polar solvents.
Wissenschaftliche Forschungsanwendungen
4-(4,5-Dihydrofuran-3-yl)morpholine has been extensively studied for its potential as an anticancer agent. Inhibition of ODC activity by 4-(4,5-Dihydrofuran-3-yl)morpholine leads to decreased polyamine production, which can result in decreased cell proliferation and increased apoptosis in cancer cells. 4-(4,5-Dihydrofuran-3-yl)morpholine has been shown to be effective in preclinical studies of various types of cancer, including neuroblastoma, colon cancer, and prostate cancer.
Eigenschaften
CAS-Nummer |
106183-61-3 |
|---|---|
Produktname |
4-(4,5-Dihydrofuran-3-yl)morpholine |
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
4-(2,3-dihydrofuran-4-yl)morpholine |
InChI |
InChI=1S/C8H13NO2/c1-4-11-7-8(1)9-2-5-10-6-3-9/h7H,1-6H2 |
InChI-Schlüssel |
YTOHRPPORLQVRI-UHFFFAOYSA-N |
SMILES |
C1COC=C1N2CCOCC2 |
Kanonische SMILES |
C1COC=C1N2CCOCC2 |
Synonyme |
Morpholine, 4-(4,5-dihydro-3-furanyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid](/img/structure/B8440.png)
